molecular formula C9H10N2O2S B7742306 S-(2-anilino-2-oxoethyl) carbamothioate CAS No. 5428-95-5

S-(2-anilino-2-oxoethyl) carbamothioate

Cat. No.: B7742306
CAS No.: 5428-95-5
M. Wt: 210.26 g/mol
InChI Key: CEINNGQDMFZTJK-UHFFFAOYSA-N
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Description

S-(2-anilino-2-oxoethyl) carbamothioate: is an organic compound with the molecular formula C9H10N2O2S It is known for its unique structural features, which include an anilino group, an oxoethyl group, and a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-anilino-2-oxoethyl) carbamothioate typically involves the reaction of aniline with ethyl chloroformate, followed by the introduction of a thiocarbamate group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

S-(2-anilino-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the anilino or oxoethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

S-(2-anilino-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-anilino-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-anilino-2-oxoethyl) thiocarbamate
  • S-(2-oxo-2-(phenylamino)ethyl) carbamothioate
  • α-(Thiocarbamyl) acetanilide

Uniqueness

S-(2-anilino-2-oxoethyl) carbamothioate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest in various research fields.

Properties

IUPAC Name

S-(2-anilino-2-oxoethyl) carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c10-9(13)14-6-8(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEINNGQDMFZTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063876
Record name S-[2-Oxo-2-(phenylamino)ethyl] thiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-95-5
Record name Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5428-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, S-(2-oxo-2-(phenylamino)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF uctl-1766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamothioic acid, S-[2-oxo-2-(phenylamino)ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-[2-Oxo-2-(phenylamino)ethyl] thiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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